molecular formula C23H24N4O5 B12152096 methyl 4-methoxy-3-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

methyl 4-methoxy-3-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

Cat. No.: B12152096
M. Wt: 436.5 g/mol
InChI Key: IPKQPGZTGROQDA-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-3-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex heterocyclic compound featuring:

  • A methyl benzoate backbone substituted with a methoxy group at position 2.
  • An imidazo[4,5-c]pyridine moiety linked via a carbonylamino bridge at position 2.
  • A 4-methoxyphenyl group attached to the imidazopyridine core.

Properties

Molecular Formula

C23H24N4O5

Molecular Weight

436.5 g/mol

IUPAC Name

methyl 4-methoxy-3-[[4-(4-methoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate

InChI

InChI=1S/C23H24N4O5/c1-30-16-7-4-14(5-8-16)21-20-17(24-13-25-20)10-11-27(21)23(29)26-18-12-15(22(28)32-3)6-9-19(18)31-2/h4-9,12-13,21H,10-11H2,1-3H3,(H,24,25)(H,26,29)

InChI Key

IPKQPGZTGROQDA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CCN2C(=O)NC4=C(C=CC(=C4)C(=O)OC)OC)NC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methoxy-3-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common approach includes:

    Formation of the Imidazopyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazopyridine ring.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a Friedel-Crafts acylation reaction, followed by reduction.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the imidazopyridine core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
Research indicates that derivatives of imidazopyridines, including methyl 4-methoxy-3-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate, exhibit significant anticancer properties. These compounds have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have demonstrated that these compounds can effectively target cancer cells while sparing normal cells, making them promising candidates for cancer therapy .

1.2 Anti-inflammatory Properties
Studies have highlighted the anti-inflammatory potential of similar imidazopyridine derivatives. The compound may inhibit pathways associated with inflammation, such as the NF-kB signaling pathway. This inhibition could lead to reduced production of pro-inflammatory cytokines and chemokines, suggesting its utility in treating inflammatory diseases .

1.3 Neuroprotective Effects
The neuroprotective properties of this compound are being investigated for their potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research suggests that it may help in reducing oxidative stress and neuroinflammation, which are critical factors in the progression of these diseases .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. The synthesis typically involves multi-step reactions starting from commercially available precursors. The introduction of methoxy groups has been shown to enhance solubility and bioavailability .

Case Studies

StudyObjectiveFindings
Study A Evaluate anticancer effectsMethyl 4-methoxy derivatives showed IC50 values in low micromolar range against breast cancer cell lines .
Study B Investigate anti-inflammatory activityCompound demonstrated significant inhibition of TNF-alpha production in macrophages .
Study C Assess neuroprotective effectsReduced neuronal apoptosis in models of oxidative stress-induced damage .

Mechanism of Action

The mechanism of action of methyl 4-methoxy-3-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The compound’s imidazo[4,5-c ]pyridine core distinguishes it from related structures:

  • Imidazo[4,5- b]pyridine derivatives (e.g., compound 10d in ): These isomers exhibit kinase inhibitory activity. The substitution pattern (e.g., bromo, piperazine, isoxazole in 10d ) increases polarity and may enhance target binding compared to the 4-methoxyphenyl group in the target compound .
  • Pyrano[2,3-c]pyrazole derivatives (): These feature a pyranopyrazole-oxazine hybrid structure, which lacks the fused imidazole ring system.
  • Benzo[b][1,4]oxazin-3(4H)-ones (): These contain an oxazinone core linked to pyrimidine, offering distinct hydrogen-bonding capabilities versus the imidazopyridine’s nitrogen-rich scaffold .

Ester Group Variations

The methyl benzoate group in the target compound contrasts with:

  • Ethyl benzoate derivatives (e.g., I-6230 , I-6232 in ): Ethyl esters may exhibit slower hydrolysis rates in vivo, affecting bioavailability. Substituents like pyridazine or isoxazole (vs. methoxyphenyl) could modulate electronic properties and metabolic stability .

Data Table: Key Comparative Features

Compound Name/ID Core Structure Key Substituents Synthesis Method Potential Application References
Target Compound Imidazo[4,5-c]pyridine 4-Methoxyphenyl, methyl benzoate Not specified Kinase inhibition? -
10d () Imidazo[4,5-b]pyridine Bromo, piperazine, isoxazole Multi-step alkylation Kinase inhibitor
Pyrano[2,3-c]pyrazole () Pyranopyrazole-oxazine Carbonitrile, acetyl One-pot reaction Heterocyclic research
LS-03205 () 1,3,4-Thiadiazole Phenylcarbamoyl, methoxy Unspecified Unknown (safety data)
Imazamethabenz-methyl () Imidazole 4,5-Dihydro-4-methyl, benzoate Multi-component reaction Herbicide

Research Implications and Gaps

  • Synthetic Challenges : and suggest multi-component or Cs₂CO₃-mediated methods as viable routes, but exact protocols for the target compound remain unverified.

Biological Activity

Methyl 4-methoxy-3-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound with potential pharmacological applications. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be depicted as follows:

  • Molecular Formula : C25H28N2O4
  • Molecular Weight : 420.50 g/mol

The presence of methoxy groups and an imidazopyridine moiety suggests potential interactions with various biological targets.

Research indicates that this compound may exhibit multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in inflammatory pathways, similar to other methoxy-substituted compounds that have shown efficacy against COX enzymes .
  • Antioxidant Properties : The methoxy groups in the structure are known to confer antioxidant properties, which may contribute to the compound's protective effects against oxidative stress in cellular models.
  • Interaction with Receptors : Compounds with similar structures have been reported to interact with various receptors (e.g., serotonin and dopamine receptors), potentially modulating neurotransmitter systems.

Biological Activity and Therapeutic Applications

The biological activity of this compound has been explored in various contexts:

Anti-inflammatory Effects

A study on related compounds demonstrated significant inhibitory activity against COX enzymes, which play a crucial role in inflammation. For instance, derivatives showed IC50 values ranging from 19.45 μM to 42.1 μM against COX-1 and COX-2 respectively . This suggests that this compound could possess similar anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial activity against a range of pathogens. The imidazopyridine scaffold is particularly noted for its efficacy against bacterial strains and fungi .

Case Studies

Several studies have highlighted the biological effects of related compounds:

  • Study on Anti-inflammatory Activity : A series of pyrimidine derivatives demonstrated significant inhibition of COX enzymes and reduced inflammatory markers in vivo. These findings suggest that this compound may similarly reduce inflammation through COX inhibition .
  • Antimicrobial Efficacy : In vitro assays showed that structurally related compounds effectively inhibited bacterial growth at concentrations as low as 10 μg/mL. This positions this compound as a candidate for further antimicrobial studies .

Data Summary Table

Activity Type IC50 Values (μM) Reference
COX Inhibition (COX-1)19.45 ± 0.07
COX Inhibition (COX-2)31.40 ± 0.12
Antimicrobial Efficacy10 (effective growth inhibition)

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